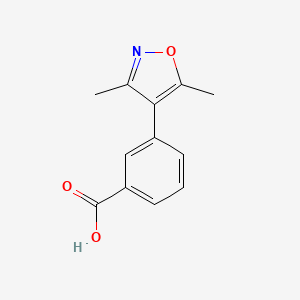

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHBCIWCIAFXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683262 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032938-26-3 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship of Dimethyl-Isoxazol-Benzoic Acid Derivatives

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets make it a "privileged scaffold" for medicinal chemists.[4][5] When incorporated into a larger molecular framework, such as being linked to a benzoic acid moiety, the resulting derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][6] This guide focuses specifically on the structure-activity relationships (SAR) of dimethyl-isoxazol-benzoic acid derivatives, a class of compounds that has garnered significant interest for its therapeutic potential.

The core objective of this document is to move beyond a mere catalog of compounds and their activities. Instead, we will dissect the causal relationships between specific structural modifications and their impact on biological function. By understanding why certain substitutions enhance potency or selectivity, researchers can more rationally design the next generation of therapeutics based on this versatile scaffold. We will explore the distinct roles of the dimethyl-isoxazole core, the benzoic acid group, and the influence of substituents on the overall pharmacological profile.

The Core Pharmacophore: Deconstructing the Active Moiety

At its heart, the therapeutic activity of a dimethyl-isoxazol-benzoic acid derivative relies on the spatial arrangement and electronic properties of three key components: the 3,5-dimethylisoxazole ring, the benzoic acid ring, and the linkage between them. A pharmacophore model helps visualize these essential features required for molecular recognition at a biological target.

Caption: Core pharmacophore model for dimethyl-isoxazol-benzoic acid derivatives.

-

3,5-Dimethylisoxazole Ring: This component often serves as a rigid scaffold that correctly orients the other functional groups. The methyl groups can provide beneficial steric bulk, fitting into hydrophobic pockets within the target protein. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, contributing to binding affinity.

-

Benzoic Acid Moiety: The carboxylic acid group is frequently the primary anchor, forming critical hydrogen bonds or ionic interactions with polar residues (e.g., Arginine) in an enzyme's active site.[7] The aromatic ring itself can participate in π-π stacking or hydrophobic interactions, further stabilizing the ligand-protein complex.

-

Linkage and Relative Orientation: The point of attachment and the rotational freedom between the two rings are critical for defining the molecule's overall conformation, which must be complementary to the topology of the target's binding site.

Structure-Activity Relationship Analysis

Modifications of the Benzoic Acid Ring

The benzoic acid portion of the molecule is a prime target for modification to enhance potency, selectivity, and pharmacokinetic properties.

-

Position of Substituents: The location of substituents on the benzoic acid ring dramatically influences activity. Studies on related N-substituted benzamides have shown that placing substituents at the 2-position (ortho to the carboxyl group) often leads to improved activity compared to substitutions at the 3- or 4-positions.[8] This is often due to the substituent inducing a specific conformation that is favorable for binding or making additional contacts with the target. Shifting a methyl group from an ortho to a meta or para position can significantly alter bioactivity by changing its electronic influence and steric interactions.[9]

-

Electronic Effects of Substituents: The electronic nature of the substituents is a key determinant of activity.

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH2) can significantly increase potency.[8] These groups can act as additional hydrogen bond donors, forming new interactions within the active site.

-

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) can confer moderate activity and often improve metabolic stability and membrane permeability.[8] However, strongly withdrawing groups like nitro (-NO2) can be detrimental to activity.[8]

-

-

Carboxylic Acid Bioisosteres: While essential for binding, the carboxylic acid group can lead to poor oral bioavailability. Replacing it with bioisosteres—functional groups with similar physical and chemical properties—is a common strategy. Examples include tetrazoles, hydroxamic acids, or sulfonamides, which can mimic the hydrogen bonding and acidic nature of the carboxylate while improving drug-like properties.

Modifications of the 3,5-Dimethylisoxazole Ring

While the 3,5-dimethylisoxazole core is often conserved, subtle changes can fine-tune activity.

-

Methyl Group Alterations: Replacing one or both methyl groups with other small alkyl groups (e.g., ethyl) or hydrogen can probe the limits of the hydrophobic pocket they occupy. In many cases, the dimethyl substitution is optimal for fitting into specific targets like the bromodomain of BRD4.[10] The 3,5-dimethylisoxazole moiety has been successfully used as a functional mimic of acetylated lysine, a key recognition motif for bromodomains.[11]

-

Alternative Linkage Points: The isoxazole ring is typically attached to the benzoic acid via its C4 or C3 position. Changing this linkage point alters the vector and distance between the key pharmacophoric features, which can either abrogate or enhance binding depending on the target's geometry.

Quantitative SAR Data

The following table summarizes representative data from SAR studies on related benzamide and isoxazole derivatives, illustrating the impact of specific structural changes on biological activity.

| Compound ID | Core Structure | R-Group Substitution (on Phenyl Ring) | Biological Target | Activity (IC50) | Reference |

| 2a | N-phenyl benzamide | H (unsubstituted) | Cancer Cell Lines | Inactive | [8] |

| 2d | N-phenyl benzamide | 2-Bromo | Cancer Cell Lines | Moderate Activity | [8] |

| 2g | N-phenyl benzamide | 2-Hydroxyl | Cancer Cell Lines | High Potency | [8] |

| 11d | 3,5-dimethylisoxazole | Pyridone derivative | BRD4 | 0.55 µM | [10] |

| 11f | 3,5-dimethylisoxazole | Pyridone derivative | BRD4 | 0.80 µM | [10] |

| 26 | 3,5-diaryl isoxazole | 4-Fluorophenyl | PC3 Cancer Cells | High Selectivity | [12] |

Data is illustrative and synthesized from studies on analogous scaffolds to demonstrate SAR principles.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to evaluate the anticancer potential of these compounds.

Protocol: MTT Cell Viability Assay

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Objective: To assess the cytotoxic effect of dimethyl-isoxazol-benzoic acid derivatives on a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Spectrophotometric microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Rationale: To establish a consistent monolayer of cells for treatment.

-

Harvest MCF-7 cells using trypsin and perform a cell count. Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Rationale: To expose the cells to a range of compound concentrations to determine a dose-response relationship.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[13] Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug). Incubate for 48 hours.

-

-

MTT Addition:

-

Rationale: The MTT reagent is converted by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

After the 48-hour incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

-

-

Formazan Solubilization:

-

Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

-

Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Rationale: To quantify cell viability and calculate the IC50 value.

-

Measure the absorbance of each well at 570 nm using a microplate reader.[8] Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Synthetic Workflow and Mechanistic Insights

The synthesis of these derivatives often follows a convergent strategy, allowing for diverse analogs to be created from common intermediates. A typical synthetic route is visualized below.

Caption: General synthetic workflow for isoxazole-benzoic acid derivatives.

Many isoxazole-containing compounds exert their effects by inhibiting key enzymes in signaling pathways. For example, some derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7]

Caption: Simplified signaling pathway showing COX-2 inhibition.

By blocking COX-2, these inhibitors prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[7] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key goal in drug design to minimize gastrointestinal side effects.

Conclusion and Future Directions

The structure-activity relationship of dimethyl-isoxazol-benzoic acid derivatives is a rich and complex field. The key takeaways for rational drug design are:

-

The benzoic acid moiety is critical for anchoring the molecule to its target, and its substitution pattern (positional and electronic) is a primary driver of potency.

-

The 3,5-dimethylisoxazole ring provides a stable, rigid scaffold that can be optimized for hydrophobic interactions and can act as a bioisostere for key biological recognition motifs.

-

A thorough understanding of the target's three-dimensional structure is paramount for designing derivatives with optimal conformational and electronic complementarity.

Future research will likely focus on developing derivatives with multi-targeted activities, such as dual anti-inflammatory and anticancer agents, by fine-tuning the SAR to achieve desired polypharmacology.[6][14] Furthermore, the application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, will continue to accelerate the discovery of new lead compounds with improved efficacy and safety profiles.[15]

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Vertex AI Search.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Vertex AI Search.

- Advances in isoxazole chemistry and their role in drug discovery - ResearchG

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Vertex AI Search.

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). Vertex AI Search.

- A Proposed Mechanism of Action for 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Comparative Guide - Benchchem. (n.d.). Vertex AI Search.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Vertex AI Search.

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. (n.d.). Vertex AI Search.

- Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model - UM Impact. (2010, January 1). Vertex AI Search.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023, November 1). Vertex AI Search.

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (2021, March 9). Vertex AI Search.

- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5). Vertex AI Search.

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.). Vertex AI Search.

- Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed. (2019, October 1). Vertex AI Search.

- Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors | Semantic Scholar. (n.d.). Vertex AI Search.

- Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities | Request PDF - ResearchG

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015, May 13). Vertex AI Search.

- Examination of the synthetic processes for biologically strong benzoxazole derivatives - Journal of Research in Chemistry. (n.d.). Vertex AI Search.

- Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, July 23). Vertex AI Search.

- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed. (2022, November 9). Vertex AI Search.

- Structure-activity relationship explorations of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives to develop potent Wnt/β-catenin pathway inhibitors for colorectal cancer treatment - PubMed. (2025, April 1). Vertex AI Search.

- (PDF)

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Vertex AI Search.

- What is Benzoic Acid used for? - Patsnap Synapse. (2024, June 14). Vertex AI Search.

- Pharmacology of DMSO. (n.d.). Vertex AI Search.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 13. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 14. espublisher.com [espublisher.com]

- 15. umimpact.umt.edu [umimpact.umt.edu]

Unveiling the Therapeutic Potential of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(3,5-dimethylisoxazol-4-yl)benzoic acid represents a compelling starting point for novel therapeutic development. Its chemical architecture, featuring a 3,5-dimethylisoxazole core linked to a benzoic acid moiety, suggests a strong potential for interaction with specific biological targets implicated in a range of pathologies, most notably cancer. This technical guide provides an in-depth exploration of the likely therapeutic targets of this molecule, grounded in the established pharmacology of its core components. We will delve into the scientific rationale for prioritizing certain protein families, outline detailed experimental workflows for target validation, and present a framework for advancing this compound from a chemical entity to a validated lead molecule.

Introduction: Deconstructing the Molecule for Mechanistic Insight

The therapeutic potential of a small molecule is intrinsically linked to its ability to modulate the function of disease-relevant proteins. The structure of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid contains two key pharmacophoric elements that guide our investigation into its potential targets:

-

The 3,5-Dimethylisoxazole Moiety: This heterocyclic ring system is a well-established and effective mimic of acetylated lysine (KAc).[1][2] This bioisosteric relationship is critical, as the recognition of acetylated lysine residues by specific protein domains, known as "readers," is a fundamental mechanism in the regulation of gene transcription and other cellular processes.

-

The Benzoic Acid Moiety: While the 3,5-dimethylisoxazole core provides the primary targeting element, the benzoic acid group significantly influences the molecule's physicochemical properties, such as solubility and potential for additional interactions within a protein binding pocket. Benzoic acid derivatives are prevalent in medicinal chemistry and have been associated with a wide array of biological activities.[3][4][5][6][7]

Based on the prominent role of the 3,5-dimethylisoxazole moiety as a KAc mimic, the primary and most compelling therapeutic targets for 3-(3,5-dimethylisoxazol-4-yl)benzoic acid are bromodomains .

The Prime Suspects: Bromodomains as a Therapeutic Target Class

Bromodomains are a conserved family of protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2][8][9] This interaction serves as a critical epigenetic signaling event, recruiting transcriptional machinery to specific genomic loci and thereby activating gene expression. The human proteome contains 61 bromodomains across 46 different proteins, which are often categorized into distinct families based on structural and functional similarities.

The BET (Bromodomain and Extra-Terminal) Family: A High-Priority Target

The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are arguably the most extensively studied bromodomain-containing proteins and have emerged as major targets in oncology and inflammation.[10][11] Notably, numerous 3,5-dimethylisoxazole-containing compounds have been developed as potent inhibitors of BET bromodomains.[1][2][8][9][10][11]

Mechanism of Action: BET proteins play a pivotal role in the regulation of key oncogenes, such as c-Myc, and pro-inflammatory genes.[10][11] By binding to acetylated histones at enhancers and promoters, BET proteins recruit the transcriptional elongation factor P-TEFb, leading to robust gene expression. Inhibition of BET bromodomains by a KAc mimic like 3-(3,5-dimethylisoxazol-4-yl)benzoic acid is hypothesized to competitively displace these proteins from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative or anti-inflammatory effects.

Figure 2: Experimental Workflow for Target Validation.

Step 1: Biochemical and Biophysical Confirmation of Direct Binding

The initial step is to ascertain whether 3-(3,5-dimethylisoxazol-4-yl)benzoic acid directly binds to the bromodomains of BET proteins.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: This assay measures the disruption of the interaction between a recombinant bromodomain (e.g., BRD4(1)) and an acetylated histone peptide.

-

Reagents:

-

GST-tagged BRD4(1) protein

-

Biotinylated H4K12ac peptide

-

Europium-labeled anti-GST antibody (donor)

-

Streptavidin-APC conjugate (acceptor)

-

3-(3,5-dimethylisoxazol-4-yl)benzoic acid (test compound)

-

Known BET inhibitor (e.g., JQ1) as a positive control

-

-

Procedure:

-

Add assay buffer, GST-BRD4(1), and the biotinylated H4K12ac peptide to a 384-well plate.

-

Add serial dilutions of the test compound or positive control.

-

Incubate to allow for binding equilibrium.

-

Add the TR-FRET detection reagents (Europium-labeled anti-GST and Streptavidin-APC).

-

Incubate in the dark.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value.

Table 1: Representative Data from a TR-FRET Assay

| Compound | Target | IC50 (µM) |

| 3-(3,5-dimethylisoxazol-4-yl)benzoic acid | BRD4(1) | Hypothetical Value |

| JQ1 (Positive Control) | BRD4(1) | ~0.05 |

Protocol 2: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Procedure:

-

Load a solution of recombinant BRD4(1) protein into the sample cell.

-

Load a concentrated solution of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid into the injection syringe.

-

Perform a series of injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Step 2: Cellular Target Engagement and Functional Assays

Following confirmation of direct binding, it is crucial to demonstrate that the compound engages its target in a cellular context and elicits the expected biological response.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization in intact cells.

-

Procedure:

-

Treat cultured cells (e.g., MV4-11 acute myeloid leukemia cells, which are sensitive to BET inhibition) with the test compound or vehicle. [2][8] 2. Heat aliquots of the cell lysates to a range of temperatures.

-

Cool the samples and pellet the precipitated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot using an anti-BRD4 antibody.

-

-

Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 4: Gene and Protein Expression Analysis

-

Principle: As BET inhibitors are known to downregulate c-Myc expression, measuring the levels of c-Myc mRNA and protein serves as a key functional readout. [10][11]2. Procedure (qRT-PCR for mRNA):

-

Treat MV4-11 cells with varying concentrations of the test compound for a defined period (e.g., 6 hours).

-

Isolate total RNA.

-

Synthesize cDNA.

-

Perform quantitative real-time PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH).

-

-

Procedure (Western Blot for Protein):

-

Treat MV4-11 cells with the test compound for a longer duration (e.g., 24 hours).

-

Lyse the cells and quantify total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with primary antibodies against c-Myc and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the bands.

-

-

Data Analysis: Quantify the relative changes in c-Myc mRNA and protein levels compared to the vehicle-treated control.

Table 2: Expected Outcome of Functional Cellular Assays

| Assay | Endpoint | Expected Result with Compound Treatment |

| Cell Proliferation (MV4-11) | IC50 | Dose-dependent inhibition of cell growth |

| qRT-PCR | c-Myc mRNA levels | Dose-dependent decrease |

| Western Blot | c-Myc protein levels | Dose-dependent decrease |

Structural Biology: Visualizing the Interaction

To facilitate structure-activity relationship (SAR) studies and guide lead optimization, obtaining a high-resolution crystal structure of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid in complex with a BET bromodomain is invaluable.

Protocol 5: X-ray Co-crystallography

-

Principle: This technique provides an atomic-level view of the binding mode of the compound within the KAc binding pocket of the bromodomain.

-

Procedure:

-

Express and purify high-quality recombinant BRD4(1) protein.

-

Set up crystallization trials with the protein in the presence of an excess of the test compound.

-

Optimize crystallization conditions to obtain diffraction-quality crystals.

-

Collect X-ray diffraction data at a synchrotron source.

-

Solve and refine the crystal structure.

-

-

Insight Gained: The co-crystal structure will reveal key hydrogen bonds, van der Waals interactions, and the role of conserved water molecules in mediating the binding of the 3,5-dimethylisoxazole and benzoic acid moieties. [1]

Beyond BET: Exploring Other Potential Targets

While BET bromodomains represent the most probable target class, the structural motifs of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid may allow for interactions with other proteins. A broader target deconvolution strategy could include:

-

Profiling against a panel of bromodomains: To assess selectivity, the compound should be tested against bromodomains from other families (e.g., CREBBP/EP300, BRPF). [8]* Affinity-based proteomics: Techniques such as chemical proteomics can identify a wider range of potential binding partners in an unbiased manner.

-

Phenotypic screening: Evaluating the compound in diverse disease models may uncover unexpected activities and, by extension, novel targets.

Conclusion and Future Directions

The chemical structure of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid strongly implicates the BET family of bromodomains as its primary therapeutic target. The 3,5-dimethylisoxazole core acts as a potent acetyl-lysine mimic, a feature that has been successfully exploited in the development of numerous BET inhibitors. The systematic validation workflow detailed in this guide, encompassing biochemical, cellular, and structural approaches, provides a robust framework for confirming this hypothesis and characterizing the compound's mechanism of action.

Successful validation of BRD4 as a primary target would position 3-(3,5-dimethylisoxazol-4-yl)benzoic acid as a promising lead compound for the development of novel therapeutics for cancer and other diseases driven by transcriptional dysregulation. Subsequent efforts would focus on medicinal chemistry-driven lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately translating this chemical starting point into a clinical candidate.

References

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]

-

Cureus. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. PubMed, 23517011. [Link]

-

Shi, J., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126605. [Link]

-

University of Oxford, Department of Pharmacology. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. [Link]

-

Ding, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1234567. [Link]

-

ResearchGate. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

PubChemLite. (n.d.). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. Retrieved February 14, 2026, from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

Liu, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800088. [Link]

-

ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

Sources

- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. — Department of Pharmacology [pharm.ox.ac.uk]

- 10. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: In Vitro Anti-inflammatory Screening of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Abstract

This document provides a comprehensive guide for the preliminary in vitro screening of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid for potential anti-inflammatory activity. We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines for a tiered screening approach using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. Key endpoints include the quantification of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), preceded by an essential cytotoxicity assessment to ensure observed effects are not due to cell death.

Introduction & Scientific Rationale

Inflammation is a critical biological response, but its dysregulation contributes to a myriad of chronic diseases.[1] The development of novel small-molecule inhibitors of inflammatory pathways is a cornerstone of modern drug discovery.[2] Compounds featuring an isoxazole ring are a well-documented class of heterocyclic molecules that exhibit a broad spectrum of biological activities, including potent anti-inflammatory and immunosuppressive effects.[3][4][5] Several isoxazole derivatives have been shown to exert their anti-inflammatory action by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by modulating critical signaling pathways.[6][7]

The target compound, 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid , belongs to this promising class. We hypothesize that it may mitigate inflammatory responses by interfering with the canonical pro-inflammatory signaling cascade. A primary and highly conserved pathway central to innate immunity and inflammation is the Nuclear Factor kappa-B (NF-κB) signaling pathway.[8][9] Activation of macrophages by stimuli such as bacterial lipopolysaccharide (LPS) triggers a cascade that leads to the activation of IκB kinase (IKK), subsequent degradation of the inhibitor IκBα, and the translocation of the NF-κB dimer (p50/p65) into the nucleus.[10][11] Once in the nucleus, NF-κB acts as a master transcription factor, inducing the expression of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][12]

Therefore, a robust and efficient method to screen for anti-inflammatory potential is to use an in vitro model that recapitulates this core inflammatory response. The LPS-stimulated RAW 264.7 macrophage cell line is an exemplary system for this purpose, as it reliably produces measurable quantities of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 upon stimulation.[13][14][15] By measuring the ability of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid to inhibit the production of these mediators, we can derive a strong preliminary assessment of its anti-inflammatory efficacy.

Core Principles & Experimental Strategy

A successful screening campaign is built on a foundation of validated, trustworthy protocols. This guide emphasizes a self-validating experimental design that incorporates essential controls at every stage.

The Three-Pillar Approach:

-

Determine Safe Dosing Range (Cytotoxicity): Before assessing anti-inflammatory activity, it is crucial to identify the concentration range of the test compound that does not induce cell death. An MTT assay is employed to measure metabolic activity, which serves as a proxy for cell viability.[16][17][18] This step ensures that any observed reduction in inflammatory markers is a result of specific pathway inhibition, not simply a consequence of cytotoxicity.

-

Primary Screening (Inhibition of Inflammatory Mediators): Using non-toxic concentrations of the compound, we will assess its ability to inhibit the production of two key classes of inflammatory mediators in LPS-stimulated RAW 264.7 cells:

-

Nitric Oxide (NO): A signaling molecule produced in high amounts by iNOS during inflammation. Its production is easily quantified via the Griess assay, which measures its stable metabolite, nitrite.[19][20][21]

-

Pro-inflammatory Cytokines (TNF-α & IL-6): Master cytokines that orchestrate the inflammatory response. Their secretion into the cell culture supernatant can be accurately quantified using the highly sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[22][23][24]

-

-

Data Analysis & Interpretation: Results will be analyzed to determine the dose-dependent inhibitory effects of the compound, allowing for the calculation of key metrics such as the half-maximal inhibitory concentration (IC₅₀).

Visualized Experimental Workflow

The overall experimental process is outlined in the diagram below.

Caption: High-level workflow for in vitro anti-inflammatory screening.

Visualized Signaling Pathway

The following diagram illustrates the simplified LPS-induced NF-κB signaling pathway, which is the target of this screening assay.

Caption: LPS activation of the canonical NF-κB signaling pathway.

Materials & Reagents

-

Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™)

-

Test Compound: 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[17]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Griess Reagent Kit[25]

-

Mouse TNF-α and IL-6 ELISA Kits[26]

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of absorbance measurements at 490nm, 570nm, and 630nm.

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

-

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This protocol is essential to establish a dose range for the test compound that does not kill the cells. The reduction of the yellow MTT salt to purple formazan crystals is accomplished by mitochondrial dehydrogenases in living, metabolically active cells.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Pen-Strep). Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a 2X working solution of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid in complete DMEM. A serial dilution series is recommended (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). The final DMSO concentration in the highest concentration well should not exceed 0.5%.

-

Cell Treatment: Carefully remove the old media from the cells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include a "vehicle control" (media with the same final concentration of DMSO) and a "cells only" control. Incubate for 24 hours.

-

MTT Incubation: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[27] Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

-

% Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100

-

Protocol 2: Anti-Inflammatory Activity Screening

Causality: This protocol measures the direct effect of the compound on the production of inflammatory mediators. By pre-treating with the compound before adding the inflammatory stimulus (LPS), we can assess its ability to proactively inhibit the inflammatory cascade.

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 × 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Pre-treatment: Prepare 2X working solutions of the test compound in complete DMEM at concentrations determined to be non-toxic from the MTT assay. Remove the old media and add 50 µL of fresh media to each well, followed by 50 µL of the 2X compound solutions. Incubate for 1 hour.

-

LPS Stimulation: Prepare a 10X LPS solution (e.g., 10 µg/mL) in complete DMEM. Add 10 µL of this solution to each well for a final concentration of 1 µg/mL.

-

Controls: It is critical to include the following controls on every plate:

-

Negative Control: Cells + Media only (no compound, no LPS)

-

Vehicle Control: Cells + Vehicle (DMSO) + Media (no LPS)

-

Positive Control: Cells + Vehicle (DMSO) + LPS

-

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C until analysis.

Protocol 3: Nitric Oxide Measurement (Griess Assay)

Causality: The Griess assay is a simple colorimetric method that quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[19] The reaction involves a two-step diazotization process where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo product.[21] The intensity of the color is directly proportional to the nitrite concentration.

-

Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100 µM to 1.56 µM) using complete DMEM as the diluent.

-

Assay Procedure:

-

Add 50 µL of cell culture supernatant (from Protocol 2) or nitrite standard to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[20]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Then, calculate the percent inhibition of NO production:

-

% Inhibition = [1 - (NO_Sample - NO_NegativeControl) / (NO_PositiveControl - NO_NegativeControl)] × 100

-

Protocol 4: Cytokine Measurement (TNF-α and IL-6 ELISA)

Causality: ELISA is a highly specific and sensitive immunoassay that utilizes antibodies to quantify a specific protein. In this sandwich ELISA, a capture antibody pre-coated on the plate binds the cytokine from the supernatant. A second, detection antibody conjugated to an enzyme binds to a different epitope on the cytokine. Finally, a substrate is added, which is converted by the enzyme into a measurable colorimetric signal, proportional to the amount of cytokine present.[22][24]

-

Assay Procedure: Follow the manufacturer's protocol provided with the specific Mouse TNF-α and IL-6 ELISA kits.[26][28] A general workflow is as follows:

-

Add standards and collected supernatants to wells coated with capture antibody. Incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody. Incubate.

-

Wash the plate.

-

Add streptavidin-HRP (enzyme). Incubate.

-

Wash the plate.

-

Add TMB substrate to initiate color development.

-

Add Stop Solution to terminate the reaction.

-

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentration for each sample from the standard curve. Calculate the percent inhibition of cytokine production using the same formula as for the Griess assay.

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Cytotoxicity of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid on RAW 264.7 Cells

| Compound Conc. (µM) | Mean Absorbance (570nm) ± SD | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 6.25 | 1.22 ± 0.09 | 97.6% |

| 12.5 | 1.24 ± 0.07 | 99.2% |

| 25 | 1.19 ± 0.10 | 95.2% |

| 50 | 1.15 ± 0.08 | 92.0% |

| 100 | 0.65 ± 0.06 | 52.0% |

| 200 | 0.15 ± 0.03 | 12.0% |

Interpretation: Based on this example data, concentrations up to 50 µM show >90% viability and are suitable for subsequent anti-inflammatory assays. Concentrations ≥100 µM exhibit significant cytotoxicity and should be excluded or interpreted with caution.

Table 2: Inhibitory Effects on NO, TNF-α, and IL-6 Production in LPS-Stimulated Macrophages

| Treatment | NO (µM) ± SD | % Inhibition (NO) | TNF-α (pg/mL) ± SD | % Inhibition (TNF-α) | IL-6 (pg/mL) ± SD | % Inhibition (IL-6) |

| Control (No LPS) | 1.2 ± 0.3 | - | 55 ± 12 | - | 30 ± 8 | - |

| LPS (1 µg/mL) | 35.8 ± 2.1 | 0% | 4520 ± 310 | 0% | 2850 ± 250 | 0% |

| LPS + Compound (12.5 µM) | 28.5 ± 1.8 | 21.1% | 3180 ± 250 | 29.9% | 2100 ± 180 | 26.3% |

| LPS + Compound (25 µM) | 19.1 ± 1.5 | 48.4% | 2250 ± 200 | 50.2% | 1475 ± 150 | 48.2% |

| LPS + Compound (50 µM) | 9.8 ± 0.9 | 75.4% | 1130 ± 130 | 75.0% | 740 ± 90 | 74.0% |

Interpretation: The example data demonstrates a clear dose-dependent inhibition of NO, TNF-α, and IL-6 production by the test compound. This provides strong preliminary evidence for its anti-inflammatory activity. An IC₅₀ value can be calculated from this data using non-linear regression analysis, which for this example would be approximately 25 µM for all three mediators.

Conclusion

This application note provides a validated, step-by-step framework for conducting an initial in vitro assessment of the anti-inflammatory properties of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid. By systematically evaluating cytotoxicity before screening for the inhibition of key inflammatory mediators, this approach generates reliable and interpretable data. A positive result in this screening cascade—demonstrated by a dose-dependent reduction in NO, TNF-α, and IL-6—warrants further investigation into the compound's precise mechanism of action, such as direct enzyme inhibition assays (COX-2) or analysis of NF-κB pathway components (e.g., Western blot for p-IκBα).

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 2, 37. [Link]

-

NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved from [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. (2021, January 8). PUR-FORM. [Link]

-

Wong, D., & Chen, H. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 2007. [Link]

-

Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]

-

Machado, D., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2634. [Link]

-

Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2690. [Link]

-

Can any one suggest the exact protocol for NO assay using Griess reagent? (2013, February 5). ResearchGate. [Link]

-

Kumar, V., et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(1), 246-251. [Link]

-

Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1037-1042. [Link]

-

Mączyński, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(11), 2154. [Link]

-

Sharma, D., & Narasimhan, B. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

-

Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. [Link]

-

Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(8), 276-284. [Link]

-

Kim, B. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 349-358. [Link]

-

Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed... (n.d.). ResearchGate. Retrieved from [Link]

-

Widowati, W., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian journal of basic medical sciences, 20(2), 159–166. [Link]

-

Tanaka, T., & Hino, T. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 51-57. [Link]

-

Li, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Interferon & Cytokine Research, 32(6), 267-273. [Link]

-

Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Heller, A. R., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(1), 87-93. [Link]

-

TNF-α (free) ELISA. (n.d.). IBL International. Retrieved from [Link]

-

Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1245041. [Link]

-

In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-7. [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). National Cancer Institute. [Link]

-

Girish, V., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 224-235. [Link]

-

Fisyuk, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6265. [Link]

Sources

- 1. journalajrb.com [journalajrb.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 10. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 11. purformhealth.com [purformhealth.com]

- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 14. researchgate.net [researchgate.net]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 28. One moment, please... [novamedline.com]

Technical Support Center: Preventing Isoxazole Precipitation in Cell Culture

Executive Summary & Chemical Context

The Challenge: Isoxazole derivatives (e.g., sulfamethoxazole analogs, AMPA receptor agonists, or novel bioisosteres) often exhibit poor aqueous solubility due to the lipophilic nature of the heterocyclic aromatic ring. While soluble in organic solvents like DMSO, these compounds frequently "crash out" (precipitate) upon dilution into aqueous cell culture media.[1][2][3][4]

The Mechanism: This precipitation is usually a failure of Kinetic Solubility . When a concentrated DMSO stock is introduced to aqueous media, the rapid change in solvent polarity creates a supersaturated state. If the local concentration exceeds the compound's kinetic solubility limit before it can disperse, nucleation occurs, forming micro-crystals that are often invisible to the naked eye but cytotoxic to cells (via physical damage or "sedimentation toxicity").

Core Directive: The "Soft Landing" Protocols

Do not simply "add and mix." The method of introduction is as critical as the concentration.

Protocol A: The Intermediate Step-Down (Standard)

Use this for compounds with moderate lipophilicity (LogP 2–4).

The Logic: Direct addition of 100% DMSO stock to media creates a "solvent shock" at the pipette tip interface. We mitigate this by using an intermediate dilution step.[1]

-

Prepare Stock: Dissolve isoxazole compound in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

-

The Intermediate Spike:

-

Final Dilution: Add the Intermediate solution to your cell culture media (containing serum) at a 1:10 ratio.

-

Final Result: 1x concentration in 1% DMSO.[1]

-

Protocol B: Cyclodextrin Complexation (Advanced)

Use this for stubborn isoxazoles or when DMSO >0.5% is toxic to your specific cell line.[5]

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the lipophilic isoxazole ring, shielding it from the aqueous environment while maintaining solubility.

-

Prepare Excipient Vehicle:

-

Dissolve HP-β-CD in cell culture grade water to create a 20-40% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

-

-

Solubilization:

-

Add your solid isoxazole compound directly to the HP-β-CD solution (avoiding DMSO entirely if possible).

-

Alternative: If the compound is already in DMSO, add the DMSO stock to the HP-β-CD solution first, allow to equilibrate for 30 mins with gentle shaking.

-

-

Application:

-

Dilute this complex directly into cell culture media.[1] The cyclodextrin releases the drug via equilibrium exchange with serum albumin and cell membranes.

-

Visualizing the Solubility Landscape

The following diagram illustrates the physicochemical decision-making process for preventing precipitation.

Figure 1: The mechanism of precipitation and mitigation pathways. Direct addition risks "Solvent Shock," while Step-Down and Cyclodextrin protocols buffer this transition.[1]

Troubleshooting & FAQs

Field-tested answers to common user tickets regarding isoxazole handling.

Q1: My stock solution is clear, but the media turns cloudy immediately. Why?

Diagnosis: You have exceeded the Kinetic Solubility limit . Explanation: In 100% DMSO, the isoxazole molecules are solvated by organic interactions.[1] When you spike this into water, the DMSO rapidly diffuses away (DMSO is highly hygroscopic and miscible with water).[1] This leaves the isoxazole molecules "naked" and hydrophobic. If they find each other before they find a serum protein (like albumin) to bind to, they nucleate into crystals.[1] Fix:

-

Increase the vortex speed during addition.[1]

-

Switch to Protocol A (Step-down dilution) to lower the concentration gradient.[1]

-

Warm the media to 37°C before addition (thermodynamic solubility generally increases with temperature).[1]

Q2: Can I just filter the media if I see precipitate?

Answer: ABSOLUTELY NOT. Reasoning: If you filter a media containing precipitate, you are removing the drug.[1] You will no longer know the concentration of the compound applied to the cells. A 10 µM treatment might become a 0.5 µM treatment after filtration, leading to false-negative results in your assay.[1] Correct Action: If precipitation occurs, discard the preparation and optimize the solubility using a lower concentration or a carrier (Cyclodextrin).

Q3: How much DMSO can my cells tolerate?

Data:

| Cell Type | Max Recommended DMSO % | Notes |

|---|---|---|

| Robust Lines (HeLa, HEK293) | 0.5% - 1.0% | Short term (<24h) exposure only.[5][1] |

| Primary Cells (Neurons, Hepatocytes) | 0.1% | Highly sensitive to membrane permeabilization.[5][1] |

| Stem Cells (iPSCs) | < 0.1% | DMSO induces differentiation in some lineages.[1] |

Recommendation: Always include a "Vehicle Control" (DMSO only) matched exactly to the % in your highest drug dose to normalize for solvent toxicity.

Q4: Why do isoxazoles specifically have this issue?

Chemical Insight: The isoxazole ring is aromatic and planar. While the Oxygen and Nitrogen atoms provide some polarity, the ring structure promotes π-π stacking (stacking like dinner plates). This stacking energy is often stronger than the interaction with water molecules, driving the compound to crystallize (precipitate) rather than dissolve.

Decision Matrix: Selecting the Right Solvent System

Use this flowchart to determine the optimal preparation method for your specific experiment.

Figure 2: Troubleshooting workflow for selecting the appropriate solubilization strategy.

References

-

BenchChem Technical Support. (2025).[1][2] Preventing Compound Precipitation in Cell Culture Media.[1][3][4][6] BenchChem.[1][2] Link[1]

-

Di, L., & Kerns, E. H. (2006).[5][1] Kinetic vs. Thermodynamic Solubility: Knowing Which is Which.[1][7] American Pharmaceutical Review.[1] Link

-

Loftsson, T., & Brewster, M. E. (2010).[5][1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Link

-

ResearchGate Community. (2015).[1] How do I avoid precipitation of DMSO soluble compounds in water based culture media?Link

-

Sigma-Aldrich. (2024).[1] Cyclodextrins in Cell Culture Applications.[1][4][8] Merck/Sigma.[1] Link

Sources

- 1. Isoxazole | 288-14-2 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Comparative Efficacy Guide: 3,5-Dimethylisoxazole Scaffolds vs. Benzodiazepine BET Inhibitors

Executive Summary: The Structural Shift

For over a decade, the thienotriazolodiazepine scaffold (exemplified by (+)-JQ1 ) has served as the "gold standard" probe for Bromodomain and Extra-Terminal (BET) protein inhibition. However, its clinical utility is limited by short half-life and metabolic instability.

This guide analyzes the 3,5-dimethylisoxazole (DMI) class of inhibitors (e.g., I-BET151 , Hewings' analogs ).[1][2] While early DMI derivatives exhibited lower absolute biochemical potency compared to JQ1, they offer superior physicochemical properties, distinct pharmacokinetic (PK) profiles, and a unique vector for optimizing selectivity between Bromodomain 1 (BD1) and Bromodomain 2 (BD2).

The Mechanistic Divergence

-

Benzodiazepines (JQ1): Rely on a triazole ring to mimic the acetyl-lysine (KAc) recognition motif.

-

Isoxazoles (I-BET151): Utilize the 3,5-dimethylisoxazole oxygen/nitrogen pair to anchor to the conserved Asn140 residue.

-

Critical Insight: The DMI headgroup binds slightly "further out" of the pocket than the triazole of JQ1. Consequently, efficacy in this class is strictly driven by optimizing the "tail" interaction with the hydrophobic WPF shelf (Trp81, Pro82, Phe83).

Quantitative Performance Matrix

The following data synthesizes comparative efficacy across biochemical (binding) and cellular (functional) assays.

| Feature | (+)-JQ1 (Benzodiazepine) | I-BET151 (DMI Derivative) | Optimized DMI (Cmpd 9) |

| Scaffold Class | Thienotriazolodiazepine | 3,5-Dimethylisoxazole | 3,5-Dimethylisoxazole |

| BRD4 (BD1) IC50 | 77 nM | ~200–790 nM | 370 nM |

| Binding Mode | Deep pocket insertion | KAc mimic + WPF interaction | KAc mimic + Phenol H-bond |

| Cellular EC50 (MV4;11) | < 100 nM | ~150–500 nM | ~800 nM |

| Metabolic Stability | Low (Tool compound only) | High (Clinical candidate) | Moderate |

| c-Myc Suppression | Complete at 500 nM | Complete at 500 nM | Partial at 1 µM |

| Primary Liability | Short half-life ( | Solubility limits | Selectivity (BD1 vs BD2) |

Data Source: Comparative values derived from Filippakopoulos et al. (Nature 2010), Dawson et al. (Nature 2011), and Hewings et al. (J. Med.[3][4][5] Chem. 2013).[2][3][5][6]

Structural Mechanism of Action

To rationally design or select a DMI inhibitor, one must understand the binding topology. The diagram below illustrates the displacement mechanism and the critical "WPF Shelf" interaction required for high-potency DMI derivatives.

Figure 1: The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic, anchoring to Asn140 while the tail targets the WPF shelf to lock the conformation.

Validated Experimental Protocol: TR-FRET Competition Assay

For objective comparison of DMI derivatives against JQ1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the superior method over AlphaScreen due to reduced interference from fluorescent compounds and lower false-positive rates.

A. Reagents & Setup

-

Protein: Recombinant Human BRD4 (BD1), His-tagged (e.g., BPS Bioscience #31040).

-

Ligand: BET Bromodomain Ligand (Biotinylated acetyl-histone peptide).

-

Detection:

-

Donor: Europium (Eu)-labeled anti-His antibody.

-

Acceptor: ULight or APC-labeled Streptavidin.

-

-

Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM CHAPS, 1 mM DTT.

B. Step-by-Step Workflow

-

Preparation: Dilute DMI inhibitors (start at 10 µM, 1:3 serial dilution) in assay buffer containing 1% DMSO.

-

Complex Formation:

-

Add 5 µL of DMI Inhibitor to 384-well low-volume white plate.

-

Add 5 µL of BRD4-His protein (Final conc: 2–5 nM).

-

Incubate 15 mins at RT to allow pocket occupancy.

-

-

Competition:

-

Add 10 µL of Biotin-Ligand + Detection Mix (Eu-Ab + APC-Strep).

-

Final Volume: 20 µL.

-

-

Equilibration: Incubate 60 mins at Room Temperature in the dark.

-

Measurement: Read on EnVision or PHERAstar (Excitation: 320nm; Emission A: 665nm, Emission B: 615nm).

C. Self-Validation (Quality Control)

-

Ratio Calculation: Calculate Ratio =

. -

Z-Prime (

): Must be -

Reference Check: Run (+)-JQ1 as a positive control. If JQ1 IC50 deviates >2-fold from historical mean (e.g., >150 nM), invalidate the run.

Comparative Screening Workflow

To rigorously evaluate a new DMI derivative, follow this decision tree. This filters out compounds that bind biochemically but fail due to the "solubility/permeability paradox" often seen in isoxazoles.

Figure 2: The critical "Go/No-Go" decision points for validating DMI efficacy. Note that many DMI compounds pass TR-FRET but fail cellular assays due to poor membrane permeability compared to JQ1.

Expert Analysis: The "Selectivity" Opportunity

While JQ1 is a pan-BET inhibitor, the 3,5-dimethylisoxazole scaffold offers a unique chemical vector for achieving BD2 selectivity .

Recent research suggests that BD1 inhibition drives toxicity (e.g., thrombocytopenia), while BD2 inhibition may offer a safer therapeutic window for inflammatory diseases. The DMI headgroup, when modified with specific "tail" groups that exploit the variation in the ZA-loop between BD1 and BD2, has shown higher potential for isoform selectivity than the rigid benzodiazepine core.

Recommendation: When designing DMI derivatives, focus on the WPF shelf interactions . Modifications here (e.g., adding a phenyl or heteroaryl group via a linker) are the primary driver for increasing potency to match JQ1 levels while potentially gaining isoform specificity.

References

-

Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[5][6][7][8][9] Nature. Link

-

Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia.[10] Nature. Link

-

Hewings, D. S., et al. (2013).[3][6][9][11] Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry.[3][4][5][6][9] Link

-

BPS Bioscience. (2023).[12] BRD4 (BD1) TR-FRET Assay Kit Protocol. BPS Bioscience.[12] Link

-

Flynn, N. (2023). Bioactivation of isoxazole-containing BET inhibitors.[13]Link

Sources

- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of 3,5-dimethylisoxazole derivatives as potent BET bromodomain ligands. | Structural Genomics Consortium [thesgc.org]

- 4. osti.gov [osti.gov]

- 5. Y06014 is a selective BET inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. — Department of Pharmacology [pharm.ox.ac.uk]

- 10. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]

- 11. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands [bibbase.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. noahrflynn.com [noahrflynn.com]

A Comparative Analysis of Isoxazole and Oxazole Scaffolds in Drug Design: A Guide for Researchers

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of choices, the five-membered aromatic heterocycles, isoxazole and oxazole, have emerged as "privileged structures."[1] Both are isomers, sharing the same molecular formula (C₃H₃NO), yet the subtle difference in the arrangement of their nitrogen and oxygen atoms—adjacent in isoxazole (1,2-oxazole) and separated by a carbon in oxazole (1,3-oxazole)—imparts distinct physicochemical and biological properties.[2][3] This guide provides an in-depth comparative analysis of these two scaffolds, offering field-proven insights and experimental data to inform rational drug design and scaffold hopping strategies.

At a Glance: Key Physicochemical and Pharmacological Distinctions

The choice between an isoxazole and an oxazole scaffold is not arbitrary; it is a nuanced decision guided by the specific demands of the biological target and the desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The fundamental differences in their electronic distribution and steric profiles are the root cause of their divergent behaviors in biological systems.

| Property | Isoxazole | Oxazole | Rationale and Implication in Drug Design |

| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | This isomeric difference is the foundation for all other property variations. |

| pKa of Conjugate Acid | -3.0 | 0.8 | Isoxazole is a significantly weaker base than oxazole.[1] This can be advantageous in avoiding unwanted interactions with acidic cellular compartments and may influence solubility and receptor binding. |

| Dipole Moment | ~3.0 D | ~1.7 D | The larger dipole moment of isoxazole suggests greater charge separation, potentially leading to stronger polar interactions with the target protein.[1] |

| Metabolic Stability | The N-O bond can be susceptible to reductive cleavage. | Generally considered more metabolically robust than isoxazole, though specific metabolic fate is highly dependent on substitution patterns. | The potential for metabolic cleavage of the isoxazole ring is a key consideration in drug design, though it can also be exploited for prodrug strategies. |

| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | Both scaffolds can participate in crucial hydrogen bonding interactions with target proteins. |

| Prevalence in FDA-Approved Drugs | More prevalent | Less prevalent | The higher number of FDA-approved drugs containing isoxazole rings may suggest that this scaffold often confers more favorable pharmacological properties. |

The Decisive Factor: Bioisosterism in Action

The true value of comparing isoxazole and oxazole lies in their application as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses. The strategic replacement of one scaffold for the other can lead to significant improvements in potency, selectivity, or pharmacokinetic profiles.

Case Study: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A compelling example of isoxazole and oxazole bioisosterism is seen in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a target for obesity treatment. A study directly compared biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties.

| Compound Class | Lead Compound Example | IC50 (nM) |

| 3-Phenylisoxazole Analogs | Compound 40a | 64 |

| 5-Phenyloxazole Analogs | - | >1000 |

Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.

The results unequivocally demonstrated the superior potency of the isoxazole-containing analogs. This stark difference in activity highlights how the distinct electronic and steric properties of the isoxazole ring can lead to more favorable interactions within the binding site of DGAT1 compared to the oxazole ring in this particular chemical series.

Navigating the Synthetic Landscape: A Comparative Overview

The ease and efficiency of synthesis are paramount considerations in the selection of a scaffold for a drug discovery program. Both isoxazole and oxazole rings are accessible through well-established synthetic methodologies, though the specific strategies and potential challenges differ.

Common Synthetic Routes for Isoxazoles

The most prevalent method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers a high degree of regiocontrol and is amenable to a wide range of substituents.

Caption: General scheme for isoxazole synthesis.

Common Synthetic Routes for Oxazoles

The synthesis of oxazoles often involves the cyclization of α-haloketones with amides (Robinson-Gabriel synthesis) or the oxidation of oxazolines. These methods are also versatile and allow for diverse substitution patterns.

Caption: General scheme for oxazole synthesis.

While both scaffolds are readily accessible, the choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. One-pot and multicomponent reactions have been developed for both heterocycles, offering efficient and greener synthetic alternatives.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal scaffold for a given drug target, a series of head-to-head experimental comparisons is essential. The following are detailed protocols for key assays in this evaluation process.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Materials:

-

Test compounds (isoxazole and oxazole analogs)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds. Dilute the HLMs and NADPH regenerating system in phosphate buffer.

-

Incubation: In a 96-well plate, combine the HLM solution and the test compound. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-